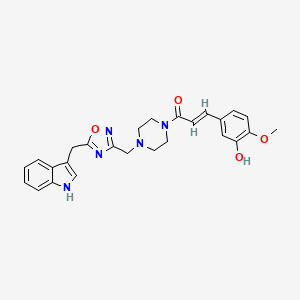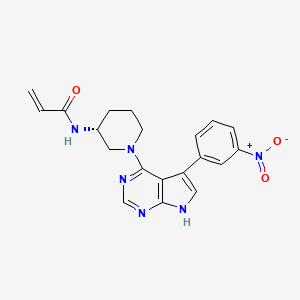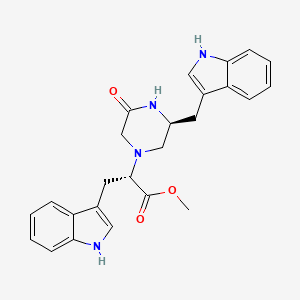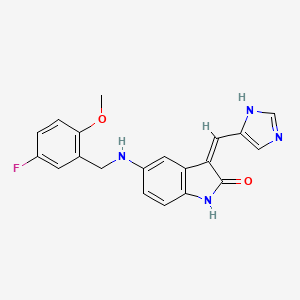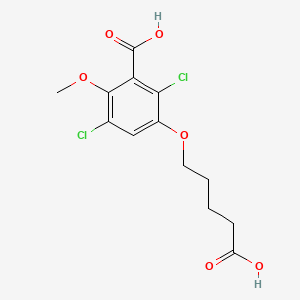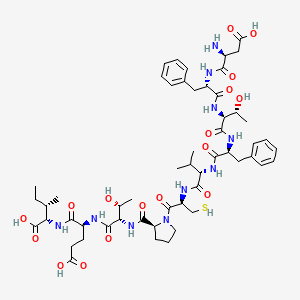
weak Hepatoprotective agent-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Weak Hepatoprotective agent-1 is a naturally occurring compound extracted from the fruits of Arctium lappa L. It demonstrates modest hepatoprotective effects when applied at a concentration of 10 μM . This compound is of interest due to its potential to protect the liver from damage caused by various toxins and diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of weak Hepatoprotective agent-1 involves the extraction of the compound from the fruits of Arctium lappa L. The extraction process typically includes the use of solvents such as ethanol or methanol to isolate the active components. The extracted compound is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the compound’s purity and consistency for research and potential therapeutic applications .
化学反応の分析
Types of Reactions: Weak Hepatoprotective agent-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its hepatoprotective properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced hepatoprotective properties. These derivatives are often tested for their efficacy in protecting liver cells from damage .
科学的研究の応用
Weak Hepatoprotective agent-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its potential to undergo various chemical reactions and form new compounds with improved properties. In biology, it is used to investigate its effects on liver cells and its potential to protect against liver damage. In medicine, it is explored for its potential therapeutic applications in treating liver diseases. In industry, it is used in the development of new drugs and treatments for liver-related conditions .
作用機序
The mechanism by which weak Hepatoprotective agent-1 exerts its effects involves several molecular targets and pathways. It has been shown to possess antioxidant properties, which help to neutralize free radicals and reduce oxidative stress in liver cells. Additionally, it has anti-inflammatory effects, which help to reduce inflammation and protect liver cells from damage. The compound also modulates various signaling pathways involved in cell survival and apoptosis, further contributing to its hepatoprotective effects .
類似化合物との比較
Weak Hepatoprotective agent-1 can be compared with other similar compounds, such as glycyrrhizin, silymarin, and curcumin. These compounds also possess hepatoprotective properties but differ in their chemical structures and mechanisms of action. For example, glycyrrhizin is known for its anti-inflammatory and antioxidant effects, while silymarin is a flavonoid complex with strong antioxidant properties. Curcumin, on the other hand, is a phenolic compound with anti-inflammatory, antioxidant, and anti-apoptotic roles .
Conclusion
This compound is a promising compound with potential applications in protecting the liver from damage. Its synthesis, chemical reactions, and mechanisms of action have been extensively studied, making it a valuable subject for further research and development in the field of hepatoprotection.
特性
分子式 |
C27H34O12 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC名 |
(3S,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(R)-hydroxy-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C27H34O12/c1-34-16-6-4-13(9-18(16)35-2)8-15-12-37-26(33)21(15)22(29)14-5-7-17(19(10-14)36-3)38-27-25(32)24(31)23(30)20(11-28)39-27/h4-7,9-10,15,20-25,27-32H,8,11-12H2,1-3H3/t15-,20+,21-,22-,23+,24-,25+,27+/m0/s1 |
InChIキー |
BYTMLMCPEAZVOF-WHIPURTOSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2C(C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

